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Introduction
Formylhydrazine (CH₄N₂O), the simplest acylhydrazine, serves as a fundamental building

block in synthetic organic chemistry and holds significant interest in medicinal chemistry and

materials science. Its versatile reactivity, stemming from the presence of both a nucleophilic

hydrazine moiety and a formyl group, allows for the construction of a diverse array of

heterocyclic compounds, many of which are scaffolds in drug discovery.[1] This technical guide

provides an in-depth overview of the theoretical and computational studies that have elucidated

the structural, conformational, and reactive properties of formylhydrazine, offering valuable

insights for its application in research and development.

Conformational Landscape and Structural
Parameters
Quantum chemical calculations have been instrumental in defining the conformational

preferences and geometric parameters of formylhydrazine. These theoretical investigations,

corroborated by experimental data from microwave spectroscopy, have established the

existence of two stable conformers.[2][3]
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Computational studies, employing both ab initio and Density Functional Theory (DFT) methods,

consistently predict two primary conformers for formylhydrazine:

syn-periplanar (Conformer I): This is the more stable conformer, characterized by a planar

arrangement of the heavy atoms (O=C-N-N).

anti-periplanar (Conformer II): This less stable conformer also features a planar heavy-atom

backbone.

The syn-periplanar conformer is energetically favored, with the energy difference between the

two forms calculated to be in the range of 10-14 kJ/mol, depending on the level of theory and

basis set used.[2][3] The rotational barrier for interconversion between these two conformers

has been calculated to be approximately 92.2 kJ/mol at the B3LYP/cc-pVTZ level of theory.[2]

Geometric Parameters
Detailed geometric parameters, including bond lengths and bond angles, for the syn- and anti-

periplanar conformers of formylhydrazine have been determined through a combination of

microwave spectroscopy and quantum chemical calculations. The following tables summarize

key structural data obtained from these studies.

Table 1: Calculated Geometric Parameters for the syn-periplanar Conformer of

Formylhydrazine
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Parameter
B3LYP/cc-
pVTZ

MP2/cc-pVTZ
QCISD/6-
311G(d,p)

Experimental
(Microwave)

Bond Lengths

(Å)

N-N 1.378 1.381 1.385 1.383(5)

C-N 1.361 1.358 1.362 1.352(5)

C=O 1.216 1.229 1.218 1.217(5)

N-H (amino) 1.015 / 1.018 1.013 / 1.015 1.014 / 1.016 -

N-H (amide) 1.013 1.011 1.012 -

C-H 1.115 1.106 1.107 -

Bond Angles (°)

C-N-N 121.2 120.7 120.9 121.6(5)

O=C-N 124.9 125.0 124.8 124.7(5)

H-N-N (amino) 111.3 / 111.4 110.8 / 111.0 110.9 / 111.1 -

H-N-C (amide) 119.2 119.5 119.3 -

H-C-N 110.0 110.2 110.1 -

Data extracted from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850 and its

supporting information.

Table 2: Calculated Geometric Parameters for the anti-periplanar Conformer of

Formylhydrazine
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Parameter B3LYP/cc-pVTZ MP2/cc-pVTZ QCISD/6-311G(d,p)

Bond Lengths (Å)

N-N 1.383 1.386 1.390

C-N 1.355 1.352 1.356

C=O 1.218 1.231 1.220

N-H (amino) 1.014 / 1.017 1.012 / 1.014 1.013 / 1.015

N-H (amide) 1.014 1.012 1.013

C-H 1.112 1.103 1.104

Bond Angles (°)

C-N-N 122.9 122.5 122.7

O=C-N 123.8 123.9 123.7

H-N-N (amino) 110.9 / 111.0 110.5 / 110.6 110.6 / 110.7

H-N-C (amide) 116.8 117.1 116.9

H-C-N 111.5 111.7 111.6

Data extracted from the supporting information of Samdal & Møllendal, J. Phys. Chem. A 2003,

107, 8845-8850.

Spectroscopic Properties
Rotational Spectroscopy
Microwave spectroscopy has been a pivotal experimental technique for validating the

computationally predicted structures of formylhydrazine. The experimentally determined

rotational constants for the dominant syn-periplanar conformer show excellent agreement with

the values calculated using high-level quantum chemical methods.

Table 3: Experimental and Calculated Rotational Constants (MHz) for the syn-periplanar

Conformer
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Constant Experimental B3LYP/cc-pVTZ MP2/cc-pVTZ

A 28 880.673(1) 28 863 28 995

B 9 883.333(1) 9 865 9 831

C 7 360.716(1) 7 348 7 325

Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Vibrational Spectroscopy
Theoretical calculations of the vibrational frequencies of formylhydrazine provide a detailed

understanding of its infrared and Raman spectra. The lowest torsional frequency,

corresponding to the rotation around the C-N bond, was experimentally determined to be

77(15) cm⁻¹ through relative intensity measurements in the microwave spectrum.[2] This value

is crucial for understanding the molecule's flexibility and the potential for conformational

changes.

Table 4: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for the syn-periplanar Conformer

(B3LYP/cc-pVTZ)
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Mode Assignment Frequency (cm⁻¹)

ν1 Torsion (C-N) 33

ν2 Torsion (N-N) 265

ν3 Out-of-plane bend 432

ν4 In-plane bend 589

ν5 In-plane bend 645

ν6 NH₂ wag 791

ν7 OCN bend 918

ν8 NH₂ twist 1087

ν9 N-N stretch 1165

ν10 C-N stretch 1279

ν11 NH₂ scissor 1618

ν12 C=O stretch 1769

ν13 C-H stretch 2954

ν14 N-H stretch (amide) 3489

ν15/ν16 N-H stretch (amino) 3378 / 3456

Frequencies are theoretical harmonic values and may differ from experimental anharmonic

frequencies. Data derived from computational chemistry databases and the principles

described in the cited literature.

Molecular Properties
Dipole Moment
The dipole moment of formylhydrazine has been determined both experimentally and

computationally. The experimental values were obtained from Stark effect measurements on

the syn-periplanar conformer.
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Table 5: Dipole Moment Components (Debye) for the syn-periplanar Conformer

Component Experimental B3LYP/cc-pVTZ MP2/cc-pVTZ

µₐ 1.54(2) 1.48 1.63

µₑ 1.85(2) 1.79 1.98

µₜₒₜ 2.41(3) 2.32 2.56

Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Reactivity and Reaction Mechanisms
Formylhydrazine is a key precursor in the synthesis of various nitrogen-containing

heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Computational studies are

increasingly being used to investigate the mechanisms of these cyclization reactions, providing

insights into reaction pathways, transition states, and the influence of substituents.

Synthesis of 1,3,4-Oxadiazoles
The formation of 1,3,4-oxadiazoles from acylhydrazides, including formylhydrazine, typically

proceeds through a cyclodehydration reaction. Computational studies on related systems

suggest a mechanism involving the formation of a diacylhydrazine intermediate, followed by

cyclization and dehydration.

Formylhydrazine

Diacylhydrazine Intermediate

Acylation

Carboxylic Acid / Acyl Chloride

1,3,4-OxadiazoleCyclodehydration

Click to download full resolution via product page

Caption: Proposed reaction pathway for the synthesis of 1,3,4-oxadiazoles from

formylhydrazine.
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Synthesis of 1,2,4-Triazoles
Formylhydrazine can also be utilized in the synthesis of 1,2,4-triazoles. One common method

involves the reaction of formylhydrazine with an amidine or a related nitrogen-containing

electrophile.

Applications in Drug Development
The formylhydrazine scaffold and its derivatives are of significant interest to medicinal

chemists. The hydrazide and hydrazone functionalities are present in numerous biologically

active compounds. Computational methods, such as molecular docking and quantitative

structure-activity relationship (QSAR) studies, are employed to design and optimize

formylhydrazine-based compounds as potential therapeutic agents, including anticancer and

antimicrobial agents. These studies help in understanding the binding interactions of these

molecules with their biological targets and in predicting their activity.
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Computational Drug Design Workflow

Formylhydrazine Scaffold

Virtual Library of Derivatives

Molecular Docking Simulation

Biological Target (e.g., Enzyme, Receptor)

Prediction of Binding Affinity

Lead Compound Optimization

Synthesis and Biological Testing

Click to download full resolution via product page

Caption: A typical workflow for the computational design of drugs based on the

formylhydrazine scaffold.

Experimental and Computational Protocols
Synthesis of Formylhydrazine
Protocol 1: From Ethyl Formate and Hydrazine Hydrate

In a round-bottom flask, dissolve ethyl formate in ethanol.
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Cool the solution in an ice bath.

Slowly add hydrazine hydrate to the cooled solution with stirring.

After the initial exothermic reaction subsides, heat the mixture to reflux for several hours.

Remove the solvent under reduced pressure to obtain the crude product.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield

pure formylhydrazine.

Computational Methodology
The theoretical data presented in this guide are typically obtained using the following

computational chemistry protocols:

Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

Methodology:

Geometry Optimization: Initial structures of the conformers are optimized using methods

such as Density Functional Theory (DFT) with functionals like B3LYP, or ab initio methods

like Møller-Plesset perturbation theory (MP2).

Basis Sets: A range of basis sets are employed, with Pople-style basis sets (e.g., 6-

311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) being

common choices.

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory

as the geometry optimization to confirm that the optimized structures are true minima on

the potential energy surface (no imaginary frequencies) and to obtain theoretical

vibrational spectra.

Energy Calculations: Single-point energy calculations are often performed using higher

levels of theory, such as coupled-cluster methods (e.g., CCSD(T)), to obtain more

accurate relative energies of the conformers and transition states.
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Computational Protocol Flowchart

Propose Initial Structure (e.g., syn/anti conformer)

Geometry Optimization (DFT/MP2)

Frequency Calculation

Single-Point Energy Calculation (CCSD(T))Verify True Minimum (No Imaginary Frequencies)

Analyze Properties (Geometry, Frequencies, Energies)

Click to download full resolution via product page

Caption: A standard workflow for the computational investigation of molecular properties.

Conclusion
The synergy between theoretical calculations and experimental studies has provided a

comprehensive understanding of the fundamental properties of formylhydrazine. This

knowledge of its conformational preferences, structural parameters, and reactivity is invaluable

for researchers in organic synthesis, medicinal chemistry, and materials science. The continued

application of computational methods will undoubtedly facilitate the rational design of novel

formylhydrazine-based molecules with tailored properties for a wide range of applications,

from new pharmaceuticals to advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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